

# Application Notes and Protocols for (R)-M8891 in Renal Cell Carcinoma Models

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Compound of Interest		
Compound Name:	(R)-M8891	
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### Introduction

(R)-M8891 is a novel, potent, and selective reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a key enzyme involved in the N-terminal processing of nascent proteins, a crucial step in protein biosynthesis.[1][2] Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-tumoral activities, making it a promising target for cancer therapy.[1][2] These application notes provide detailed protocols for the use of (R)-M8891 in preclinical renal cell carcinoma (RCC) models, including recommended dosages for in vivo studies and methodologies for in vitro characterization.

### **Data Presentation**

## In Vivo Monotherapy Dosage for Caki-1 Xenograft Model

Dosage (mg/kg)	Dosing Schedule	Route of Administration
10, 25, 50	Twice daily (6 hours apart) on weekdays	Oral (p.o.)
20, 50, 100	Once daily on weekends	Oral (p.o.)

Data extracted from Friese-Hamim et al., 2024.[1]



In Vivo Combination Therapy Dosage for Patient-Derived

Xenograft (PDX) Model

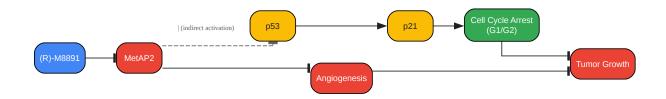
Agent	Dosage (mg/kg)	Dosing Schedule	Route of Administration
(R)-M8891	100	Daily	Oral (p.o.)
Cabozantinib	10	Daily	Oral (p.o.)

This combination has been shown to be effective in preclinical studies.[3]

## Signaling Pathway and Biomarkers

**(R)-M8891** exerts its anti-tumor effects by inhibiting MetAP2. This inhibition leads to the activation of the tumor suppressor p53 and its downstream target p21, which in turn causes cell cycle arrest in the G1 and G2 phases. A key pharmacodynamic biomarker for monitoring the target engagement of **(R)-M8891** is the accumulation of unprocessed, methionylated translation elongation factor 1-alpha-1 (Met-EF1a-1).[1][2]

## Signaling Pathway of (R)-M8891 in Renal Cell Carcinoma



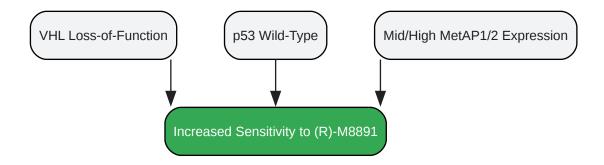
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Caption: **(R)-M8891** inhibits MetAP2, leading to p53 activation, p21 induction, and subsequent cell cycle arrest, as well as inhibition of angiogenesis.

## Determinants of Sensitivity to (R)-M8891

Preclinical studies have identified key molecular characteristics that correlate with sensitivity to **(R)-M8891** in renal cell carcinoma models.[1][2]





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Caption: Factors influencing sensitivity to (R)-M8891 in RCC models.

## Experimental Protocols In Vivo Caki-1 Xenograft Model

This protocol is adapted from the methodology described in Friese-Hamim et al., 2024.[1]

#### Materials:

- Human Caki-1 RCC cells (ATCC HTB-46)
- · Phosphate-buffered saline (PBS) without Ca/Mg
- Matrigel (Corning)
- 5-6 week old female CD-1 nude mice
- (R)-M8891
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers

#### Procedure:

- Culture Caki-1 cells under standard conditions.
- On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 107 cells/mL.



- Subcutaneously inoculate 100  $\mu$ L of the cell suspension (5 million cells) into the right flank of each mouse.
- Monitor tumor growth twice weekly using calipers. Calculate tumor volume using the formula: (L x W2)/2.
- When tumors reach a volume of 100-150 mm3, randomize the animals into treatment and control groups.
- Administer (R)-M8891 or vehicle control orally according to the dosing schedule outlined in the data table.
- Continue to monitor tumor volume and body weight twice weekly throughout the study.



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Caption: Experimental workflow for the in vivo Caki-1 xenograft study.

## In Vitro Cell Viability Assay

This protocol provides a general framework for assessing the effect of **(R)-M8891** on the viability of RCC cell lines.

#### Materials:

- RCC cell line of interest (e.g., Caki-1)
- Complete cell culture medium
- 96-well plates
- (R)-M8891
- DMSO (for compound dilution)



- CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar (e.g., MTT, MTS)
- Plate reader

#### Procedure:

- Seed RCC cells into 96-well plates at a density of 1,000-2,500 cells per well in 175 μL of complete medium and incubate overnight.
- Prepare serial dilutions of **(R)-M8891** in DMSO and then dilute in complete medium.
- Add 25 μL of the diluted compound to the respective wells. Include a DMSO-only control.
- Incubate the plates for 72-96 hours at 37°C.
- Add 20 μL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.
- · Measure the fluorescence using a plate reader.
- Calculate the percentage of viable cells relative to the DMSO control to determine the IC50 value.

## Western Blot for Pharmacodynamic Marker (Met-EF1a-1)

This protocol is for the detection of the unprocessed form of EF1a-1, a marker of MetAP2 inhibition.

#### Materials:

- RCC cells
- (R)-M8891
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels



- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against Met-EF1a-1
- Loading control primary antibody (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Treat RCC cells with various concentrations of (R)-M8891 for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against Met-EF1a-1 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.



 Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

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### References

- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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